molecular formula C10H7FN2O2S B13426591 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole

5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole

Cat. No.: B13426591
M. Wt: 238.24 g/mol
InChI Key: HXHWHJLDVXNJTE-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole is a chemical compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom and a nitro group on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole typically involves the reaction of 3-fluoro-4-nitroaniline with various thiazole-forming reagents. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the thiazole ring. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole involves its interaction with specific molecular targets. The presence of the nitro group and fluorine atom can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-nitrophenyl)methanol
  • 1-(3-Fluoro-4-nitrophenyl)ethanone
  • 4-Fluoro-3-nitrophenyl azide

Uniqueness

5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiazole ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C10H7FN2O2S

Molecular Weight

238.24 g/mol

IUPAC Name

5-(3-fluoro-4-nitrophenyl)-3-methyl-1,2-thiazole

InChI

InChI=1S/C10H7FN2O2S/c1-6-4-10(16-12-6)7-2-3-9(13(14)15)8(11)5-7/h2-5H,1H3

InChI Key

HXHWHJLDVXNJTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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